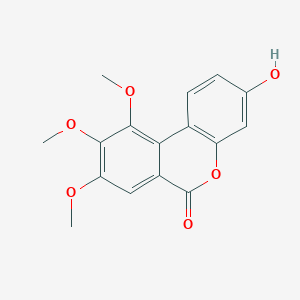
8,9,10-Trimethoxy Urolithin M6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,9,10-Trimethoxy Urolithin M6 is a naturally occurring compound with a polycyclic aromatic structure. It is known for its potential antioxidant, anti-inflammatory, and anticancer properties. The compound is characterized by its crystalline solid form and is typically orange in appearance .
Preparation Methods
Synthetic Routes and Reaction Conditions
8,9,10-Trimethoxy Urolithin M6 can be synthesized through organic synthesis methods or extracted from certain natural plants. The synthetic route involves the methylation of urolithin precursors, such as ellagic acid, under controlled conditions. The reaction typically requires the use of methylating agents like dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from plant sources rich in ellagitannins, followed by chemical modification. The process includes hydrolysis of ellagitannins to ellagic acid, followed by methylation to produce the desired compound .
Chemical Reactions Analysis
Types of Reactions
8,9,10-Trimethoxy Urolithin M6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
8,9,10-Trimethoxy Urolithin M6 has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 8,9,10-Trimethoxy Urolithin M6 involves several molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and mediators.
Anticancer Mechanism: It induces cell cycle arrest, promotes apoptosis, and inhibits tumor growth through pathways such as NF-κB signaling and ERK1/2 phosphorylation
Comparison with Similar Compounds
8,9,10-Trimethoxy Urolithin M6 is unique among urolithins due to its specific methoxy substitutions. Similar compounds include:
Urolithin A: Known for its strong anti-inflammatory and anticancer properties.
Urolithin B: Exhibits antioxidant and anti-inflammatory effects.
Urolithin C: Similar to Urolithin A but with different substitution patterns.
Urolithin D: Another derivative with distinct biological activities
In comparison, this compound stands out due to its enhanced stability and specific biological activities related to its methoxy groups .
Properties
Molecular Formula |
C16H14O6 |
|---|---|
Molecular Weight |
302.28 g/mol |
IUPAC Name |
3-hydroxy-8,9,10-trimethoxybenzo[c]chromen-6-one |
InChI |
InChI=1S/C16H14O6/c1-19-12-7-10-13(15(21-3)14(12)20-2)9-5-4-8(17)6-11(9)22-16(10)18/h4-7,17H,1-3H3 |
InChI Key |
GGDCQKUCSVTTGC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C2C3=C(C=C(C=C3)O)OC(=O)C2=C1)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(2,5-Dioxo-1-pyrrolidinyl)methyl]-anastrozole](/img/structure/B15295314.png)

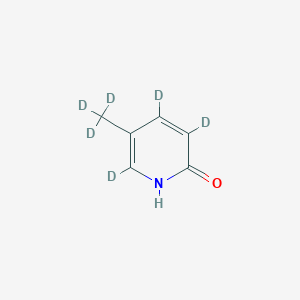

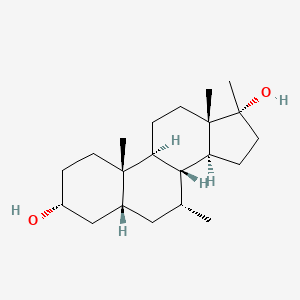
![5-Phenyl-3,6,7,8,9-pentaazatricyclo[8.4.0.0,2,7]tetradeca-1(10),2,5,8,11,13-hexaen-4-one](/img/structure/B15295342.png)
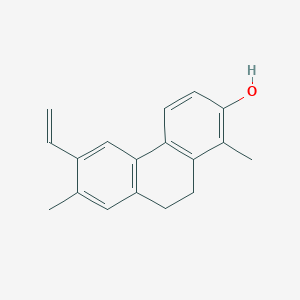

![[(1R,2S,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24Z,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] formate](/img/structure/B15295368.png)
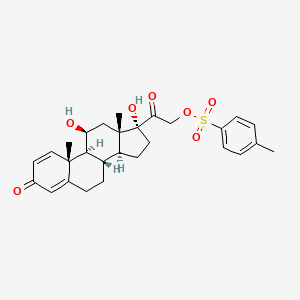
![(3S)-1-[2-(3-Ethenyl-4-hydroxyphenyl)ethyl]-a,a-diphenyl-3-pyrrolidineacetamide](/img/structure/B15295375.png)
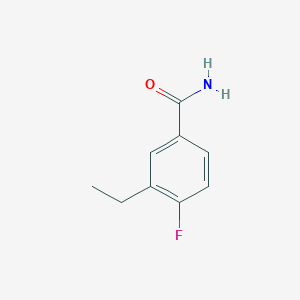

![tert-butyl N-[3-[3-(2-amino-2-oxoethyl)indol-1-yl]propyl]carbamate](/img/structure/B15295391.png)
